molecular formula C23H18ClNO3S B2864531 (4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114886-46-2

(4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2864531
CAS No.: 1114886-46-2
M. Wt: 423.91
InChI Key: VJPZTHTVNOMOKC-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound that belongs to the class of benzothiazine derivatives This compound is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to a benzothiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with 3,5-dimethylphenylamine to form an intermediate, which is then cyclized with sulfur and oxidized to yield the final benzothiazine derivative. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents such as thionyl chloride are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
  • 4-chloro-3,5-dimethylphenol

Uniqueness

Compared to similar compounds, (4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone stands out due to its unique benzothiazine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO3S/c1-15-11-16(2)13-19(12-15)25-14-22(23(26)17-7-9-18(24)10-8-17)29(27,28)21-6-4-3-5-20(21)25/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPZTHTVNOMOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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